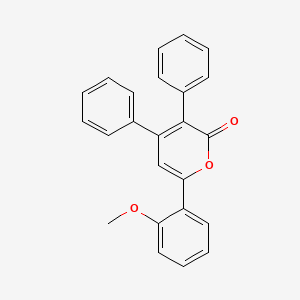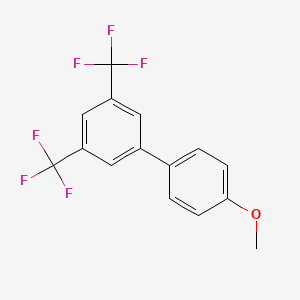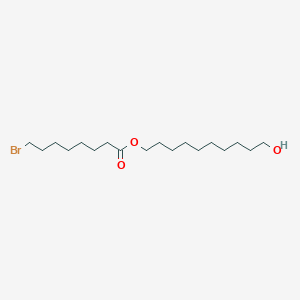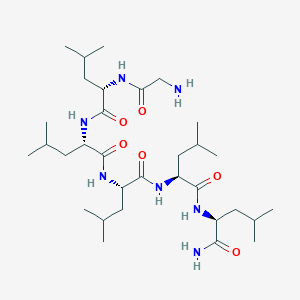
Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide is a synthetic peptide composed of one glycyl and six L-leucyl residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (L-leucine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the methionine residues if present.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfones, while reduction may yield free thiols.
Aplicaciones Científicas De Investigación
Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Explored for its use in the development of peptide-based materials and nanostructures.
Mecanismo De Acción
The mechanism of action of Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific interactions with its molecular targets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine: Similar structure but lacks the amide group at the C-terminus.
Cyclo(glycyl-L-leucyl): A cyclic peptide with different structural properties and biological activities.
Uniqueness
Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide is unique due to its specific sequence and the presence of an amide group at the C-terminus. This modification can influence its stability, solubility, and interaction with biological targets, making it distinct from other similar peptides.
Propiedades
Número CAS |
389057-52-7 |
|---|---|
Fórmula molecular |
C32H61N7O6 |
Peso molecular |
639.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C32H61N7O6/c1-17(2)11-22(28(34)41)36-30(43)24(13-19(5)6)38-32(45)26(15-21(9)10)39-31(44)25(14-20(7)8)37-29(42)23(12-18(3)4)35-27(40)16-33/h17-26H,11-16,33H2,1-10H3,(H2,34,41)(H,35,40)(H,36,43)(H,37,42)(H,38,45)(H,39,44)/t22-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
CKUNZVZQLLXALP-LROMGURASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
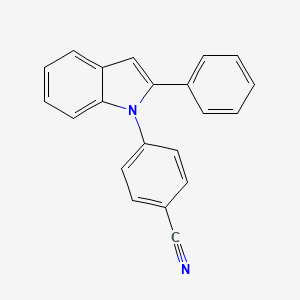
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
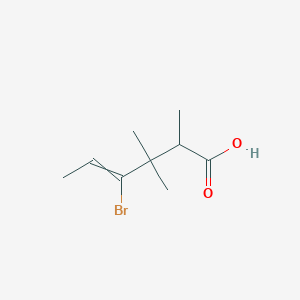
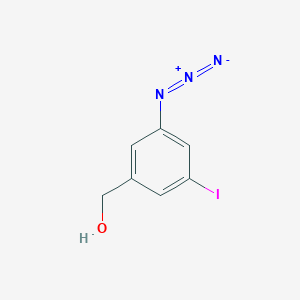
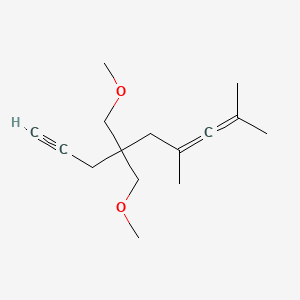
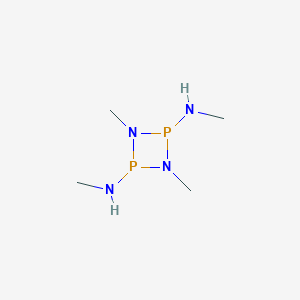
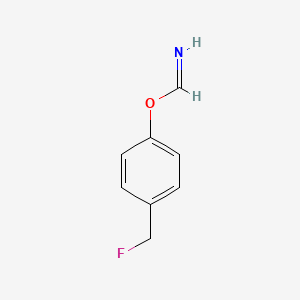
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
